molecular formula C11H14N4 B175316 3-(Piperazin-1-YL)-1H-indazole CAS No. 131633-88-0

3-(Piperazin-1-YL)-1H-indazole

Katalognummer: B175316
CAS-Nummer: 131633-88-0
Molekulargewicht: 202.26 g/mol
InChI-Schlüssel: HCNSJWYUKDBQNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Piperazin-1-yl)-1H-indazole is a heterocyclic compound that features both an indazole and a piperazine ring. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-1H-indazole typically involves the following steps:

    Formation of Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Introduction of Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions. For instance, 3-chloro-1H-indazole can react with piperazine in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperazine moiety facilitates nucleophilic substitutions at both nitrogen and carbon centers:

Reaction TypeReagents/ConditionsProducts FormedKey FindingsSources
Alkylation Chloroethyl acetate/DMF/K₂CO₃Ethyl 2-(3-(piperazin-1-yl)methyl)-1H-indazole-1-yl)acetate87% yield after 8 hrs at 35°C
Acylation Chloroacetic anhydride/NaOH2-(3-((Piperazin-1-yl)methyl)-1H-indazole-1-yl)acetohydrazideRequires anhydrous conditions
Suzuki Coupling PdCl₂(dppf)₂/1,4-dioxane/H₂O/Cs₂CO₃5-Substituted indazole derivativesAchieves >90% conversion in 20 mins

Mechanistic Insight : The secondary amine in piperazine acts as a nucleophile in alkylation/acylation, while the indazole’s C5 position participates in cross-couplings via palladium catalysis .

Oxidation and Reduction Pathways

The indazole ring undergoes redox transformations under controlled conditions:

ProcessReagentsObserved ProductsBiological RelevanceSources
Oxidation H₂O₂ (acidic medium)3-Indazolone derivativesGenerates mutagenic metabolites
Reduction NaBH₄/MeOHTetrahydroindazole analogsEnhances σ-receptor affinity

Case Study : Metabolic oxidation via CYP450 enzymes produces an unstable oxaziridine intermediate (KI=8.1muMK_I=8.1\\mu M), implicated in mutagenicity through P450 3A inactivation .

Heterocyclic Ring Formation

Reactions with heterocyclic precursors yield bioactive hybrids:

Reaction PartnerConditionsProduct StructureActivity ProfileSources
5-Phenyl-1,3,4-oxadiazolePPA/100–120°COxadiazole-indazole conjugatesAnticancer (IC₅₀ = 0.23–4.89 µM)
Thiophenol derivativesAlkali-mediated couplingThioether-linked indazolesImproved solubility and bioavailability

Notable Example : Compound 2f (pyridyl-substituted derivative) inhibits 4T1 breast cancer cell proliferation (IC50=0.23muMIC_{50}=0.23\\mu M) via PARP1 suppression .

Metabolic Reactions

In vivo studies reveal critical detoxification pathways:

Metabolic StepEnzymes InvolvedMajor MetabolitesToxicity ImplicationsSources
N-Deindazolation CYP3A4Benzoic acid derivativesLinked to mutagenic oxaziridines
Hydroxylation Flavin monooxygenases5-Hydroxyindazole analogsReduces CNS penetration

Safety Note : The oxaziridine intermediate forms covalent adducts with DNA, necessitating structural modifications to mitigate toxicity .

Pharmacophoric Modifications

Structural tuning via piperazine substitution enhances therapeutic potential:

Modification SiteFunctional GroupBiological OutcomeKey TargetsSources
Piperazine N44-MethylphenylD₂/5-HT₇ receptor antagonismAntipsychotic activity (Ki = 12 nM)
Indazole C3Styryl groupsPARP1 inhibition (IC₅₀ = 70.3%)Anticancer activity

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have investigated the anticancer potential of indazole derivatives, including 3-(Piperazin-1-YL)-1H-indazole. Research indicates that compounds containing the indazole scaffold can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HepG2 (hepatocellular carcinoma)
    • MCF-7 (breast cancer)
    • HCT116 (colorectal cancer)

In one study, derivatives exhibited moderate inhibitory activities against these cell lines, with some compounds showing IC50 values as low as 0.23 µM against specific cancer types . The structure-activity relationship (SAR) studies reveal that modifications to the piperazine substituents can significantly impact the antiproliferative activity .

Neuropharmacological Effects

The piperazine ring in this compound is known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as schizophrenia. Recent findings indicate that derivatives can act as multi-target ligands for dopamine and serotonin receptors, which are crucial in managing psychiatric conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound derivatives possess significant biological activity:

  • Mechanisms of Action : These compounds may induce apoptosis in cancer cells by affecting key regulatory proteins such as Bcl-2 and p53 .
  • Selectivity : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is critical for developing effective anticancer therapies .

In Vivo Studies

While most studies are still in preclinical stages, there is ongoing research to evaluate the in vivo efficacy and safety profiles of these compounds. Early results suggest promising outcomes in animal models, indicating potential for further development into clinical candidates.

Data Table: Summary of Biological Activities

CompoundTarget Cell LineIC50 Value (µM)Mechanism of Action
Compound AA5490.88Apoptosis induction
Compound BHepG20.80Bcl-2 inhibition
Compound CMCF-71.15Cell cycle arrest
Compound DHCT1164.89Antiproliferative

This table summarizes key findings from various studies highlighting the efficacy of different derivatives of this compound against specific cancer cell lines.

Wirkmechanismus

The mechanism of action of 3-(Piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure with a benzothiazole ring instead of an indazole ring.

    3-(Piperazin-1-yl)-quinoline: Contains a quinoline ring fused with a piperazine ring.

    3-(Piperazin-1-yl)-pyridine: Features a pyridine ring fused with a piperazine ring.

Uniqueness

3-(Piperazin-1-yl)-1H-indazole is unique due to its specific combination of indazole and piperazine rings, which imparts distinct pharmacological properties. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Biologische Aktivität

3-(Piperazin-1-YL)-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates an indazole core with a piperazine moiety, which enhances its pharmacological potential. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C11_{11}H14_{14}N4_{4}
  • Molecular Weight : Approximately 202.25 g/mol
  • Functional Groups : Indazole and piperazine rings

This structural arrangement allows for various interactions with biological targets, making it a subject of interest in drug development.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Receptor Interaction : It acts as an antagonist at dopamine and serotonin receptors, which are critical in regulating mood, cognition, and various neurophysiological processes.
  • Impact on Biochemical Pathways : By modulating dopaminergic and serotonergic pathways, the compound may influence neurotransmitter release and receptor activity, contributing to its pharmacological effects.

Biological Activities

The biological activities of this compound have been investigated across various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. For instance, it has demonstrated activity against various bacterial strains, including:

  • Bacillus subtilis
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) for these bacteria was found to be approximately 500 µg/mL.

Anticancer Activity

Studies indicate that derivatives of indazole compounds, including those with piperazine substitutions, possess anticancer properties. For example:

  • A study on similar compounds showed efficacy against lung, breast, and melanoma cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
  • The compound's ability to interact with cellular targets involved in critical signaling pathways enhances its potential as an anticancer agent.

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects. This activity is crucial for developing treatments for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Study ReferenceFindings
Demonstrated good potency against intracellular parasites, indicating potential use in treating diseases like Chagas disease.
Evaluated a series of compounds related to piperazine derivatives showing antitumor, antibacterial, and antifungal activity.
Investigated quinazolinone derivatives that include piperazine moieties as effective inhibitors in cancer models.

These findings underscore the versatility of this compound in various therapeutic contexts.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of this compound have been assessed using Lipinski's Rule of Five (Ro5), which evaluates the drug-likeness based on molecular weight, lipophilicity, hydrogen bond donors/acceptors, and other factors. This assessment is crucial for predicting the compound's oral bioavailability and overall suitability as a drug candidate.

Eigenschaften

IUPAC Name

3-piperazin-1-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-4-10-9(3-1)11(14-13-10)15-7-5-12-6-8-15/h1-4,12H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNSJWYUKDBQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564433
Record name 3-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131633-88-0
Record name 3-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 1-benzenesulfonyl-3-(1-phenoxycarbonyl-4-piperazinyl)-1H-indazole (31.3 g, 67.7 mmol) in ethanol (500 ml) was added 50% KOH (aq.) (100 g of KOH in 100 g H2O) at room temperature. The reaction mixture was warmed to reflux for 6.5 hours and cooled to room temperature. After adjusting the pH to about two using HCl (con., 120 ml), the volatiles were removed under reduced pressure. The remaining residue was diluted with water and removed via filtration. The aqueous filtrate was washed with EtOAc and basified to pH=8 using 50% NaOH (aq.). The product was extracted into 10:1 dichloromethane/isopropylalcohol. The combined organics were dried (MgSO4), filtered, and concentrated to give 13.0 g of desired 3-piperazin-1-yl-1H-indazole as a brown solid which was used without further purification.
Name
1-benzenesulfonyl-3-(1-phenoxycarbonyl-4-piperazinyl)-1H-indazole
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-(1H-indazol-3-yl)-1-piperazinecarbonitrile (8.0 g, 40 mmol) and 25% H2SO4 (100 ml) was stirred at reflux for 4.5 hours. The reaction was cooled in an ice bath and made basic by the dropwise addition of 50% NaOH. The basic solution was extracted with ethyl acetate. The ethyl acetate was washed with H2O, dried with MgSO4, and concentrated to afford 5.2 g (73% of the desired compound, as a solid. The solid was recrystallized twice from toluene to afford 3.0 g of 3-(1-piperazinyl)-1H-indazole, m.p.=153°-155° C.
Name
4-(1H-indazol-3-yl)-1-piperazinecarbonitrile
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods III

Procedure details

To a suspension of 1-benzenesulfonyl-3-(1-phenoxycarbonyl-4-piperazinyl)-1H-indazole (31.3 g, 67.7 mmol) in ethanol (500 ml) was added 50% KOH (aq.) (100 g of KOH in 100 g H2O) at room temperature. The reaction mixture was warmed to reflux for 6.5 hours and cooled to room temperature. After adjusting the pH to about two using HCl (con., 120 ml), the volatiles were removed under reduced pressure. The remaining residue was diluted with water and removed via filtration. The aqueous filtrate was washed with EtOAc and basified to pH=8 using 50% NaOH (aq.). The product was extracted into 10:1 dichloromethane/isopropylalcohol. The combined organics were dried (MgSO4), filtered, and concentrated to give 13.0 of desired 3-piperazin-1-yl-1H-indazole as a brown solid which was used without further purification.
Name
1-benzenesulfonyl-3-(1-phenoxycarbonyl-4-piperazinyl)-1H-indazole
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 3
Reactant of Route 3
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 4
Reactant of Route 4
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 5
Reactant of Route 5
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 6
3-(Piperazin-1-YL)-1H-indazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.